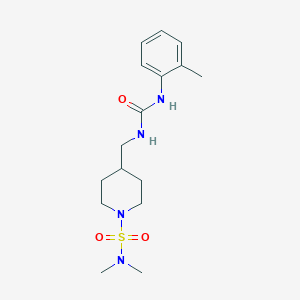

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

カタログ番号 B2553086

CAS番号:

2034282-75-0

分子量: 354.47

InChIキー: NNHMDWFNULAASM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves the use of sulfonimidates, which are organosulfur species. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

The molecule contains a tolyl group, which is a functional group related to toluene. The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis

Sulfonimidates, like the one in this compound, have been used as building blocks to access alternative sulfur (VI) compounds. They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . They have the possibility to modify up to three points of diversity: the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .科学的研究の応用

Organocatalysis and Selective Oxidation

- Application : N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide (let’s call it DMAP for brevity) has been employed in the selective oxidation of methyl aromatics using molecular oxygen . It outperforms other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine. The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated due to the formation of a pyridine onium salt from the bromide and DMAP .

- Significance : This application contributes to the synthesis of oxygenated aromatic chemicals, which are versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes .

Drug Design and Medicinal Chemistry

- Relevance : DMAP and its derivatives serve as valuable building blocks for constructing pharmaceutical compounds . Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Synthetic Chemistry and Substrate Diversity

- Versatility : DMAP’s six-membered piperidine ring provides a versatile scaffold for functionalization and cyclization reactions .

- Applications : Researchers have explored hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions involving DMAP .

- Impact : These methods contribute to the rapid synthesis of substituted piperidines, addressing the need for cost-effective and efficient routes .

Biological Evaluation and Pharmacological Activity

作用機序

特性

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMDWFNULAASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553025.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)